ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and ester and amide functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.
Properties
IUPAC Name |
ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-4-19-11(18)8-6-20-12(13-8)14-10(17)9-5-7(2)15-16(9)3/h5-6H,4H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTALTDBXBPSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the cyclization of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can take place at the ester or amide groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Catalysts: Acid catalysts for esterification, base catalysts for condensation reactions.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the ester and amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new drugs with antimicrobial or antifungal activities.
Mechanism of Action
The exact mechanism of action of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate depends on its specific application. Generally, it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes in microbial or fungal cells, disrupting their metabolic processes.
Interacting with DNA/RNA: It may bind to DNA or RNA, interfering with replication and transcription processes.
Disrupting Cell Membranes: The compound could disrupt cell membrane integrity, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the thiazole ring and ester group.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of the thiazole ring.
Thiazole-4-carboxylate Derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate is unique due to the combination of the pyrazole and thiazole rings, which may confer distinct biological activities not seen in simpler analogs. The presence of both ester and amide functional groups also allows for diverse chemical modifications, enhancing its utility in drug design and other applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of scientific research.
Biological Activity
Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and insecticidal applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and an ethyl ester functional group. The synthesis involves multiple steps, typically including the formation of the pyrazole and thiazole components followed by coupling reactions. For instance, one study synthesized various 1H-pyrazole-5-carboxylic acid derivatives with thiazole rings, yielding compounds with notable insecticidal properties .
Antimicrobial Activity
In Vitro Studies : The antimicrobial efficacy of this compound has been evaluated against various pathogens. A significant finding is its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, where it demonstrated substantial inhibition of biofilm formation . The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
Case Study : In a comparative study, several derivatives were tested for their antimicrobial properties. The results showed that compounds similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria .
Insecticidal Activity
The insecticidal properties of this compound have also been studied extensively. In one study, derivatives including thiazole and pyrazole rings were tested against Aphis fabae, revealing that some compounds achieved mortality rates comparable to commercial insecticides like imidacloprid . Specifically, certain derivatives showed over 85% mortality at concentrations as low as 12.5 mg/L.
Mechanistic Insights
Research has delved into the mechanisms underlying the biological activities of these compounds. For instance, the inhibition of key proteins involved in cell division has been observed in cancer studies related to thiazole derivatives. The ability to induce multipolar spindle formation in centrosome-amplified cancer cells was noted as a significant mechanism for potential anti-cancer effects .
Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Solvent selection (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature) to minimize side reactions.
- Catalytic additives (e.g., DMAP) to enhance coupling efficiency.
- Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography ().
Which spectroscopic and crystallographic techniques are recommended for structural elucidation and purity assessment?
Q. Basic Research Focus
- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for analogous thiazole-carboxamide derivatives ().
- NMR Spectroscopy : 1H/13C NMR for functional group assignment (e.g., pyrazole methyl groups at δ ~2.5 ppm, thiazole protons at δ ~7-8 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients ().
Q. Advanced Considerations :
- Compare experimental IR spectra with DFT-calculated vibrational modes to resolve ambiguities ().
- Use differential scanning calorimetry (DSC) to assess polymorphic forms.
How can computational methods aid in predicting the compound’s reactivity or biological target interactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().
- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina, leveraging crystallographic data from related structures ().
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
- ADMET Prediction : Tools like SwissADME to estimate solubility, bioavailability, and toxicity.
What experimental designs are suitable for evaluating biological activity, such as enzyme inhibition or antimicrobial effects?
Q. Advanced Research Focus
- Enzyme Inhibition Assays :
- Antimicrobial Testing :
- Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Synergy studies with standard antibiotics (e.g., ampicillin) using checkerboard assays.
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices ().
How should researchers address discrepancies in spectral data or unexpected reaction outcomes?
Q. Advanced Research Focus
- Contradictory NMR Peaks :
- Confirm solvent/deuterium exchange effects (e.g., DMSO-d6 vs. CDCl3).
- Re-run spectra at higher field strength (e.g., 600 MHz) or with 2D techniques (HSQC, HMBC).
- Unexpected Byproducts :
- Trace via LC-MS or TLC monitoring during synthesis.
- Adjust protecting groups (e.g., Boc for amines) to suppress side reactions.
- Theoretical vs. Experimental Data :
What strategies are effective for modifying the compound’s structure to enhance solubility or bioactivity?
Q. Advanced Research Focus
- Solubility Enhancement :
- Bioactivity Optimization :
- SAR Studies : Systematically vary substituents and correlate with IC50 values using multivariate regression.
What are the critical stability considerations for this compound under laboratory storage conditions?
Q. Basic Research Focus
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials at –20°C if UV-Vis spectra indicate photoinstability ().
- Hydrolytic Degradation : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via HPLC. Use lyophilization for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
